![molecular formula C16H25Cl2NO B1424567 3-[2-Chloro-4-(tert-pentyl)phenoxy]piperidine hydrochloride CAS No. 1220035-94-8](/img/structure/B1424567.png)

3-[2-Chloro-4-(tert-pentyl)phenoxy]piperidine hydrochloride

Overview

Description

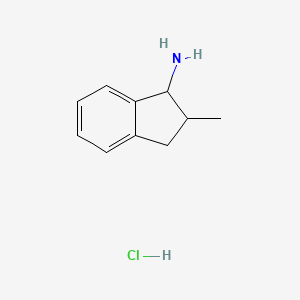

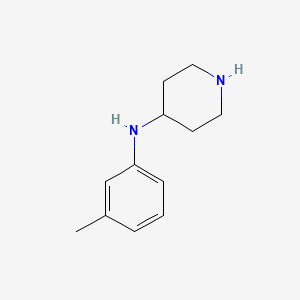

3-[2-Chloro-4-(tert-pentyl)phenoxy]piperidine hydrochloride, also known as CTPH, is a novel synthetic compound with potential applications in scientific research and lab experiments. This compound is a derivative of piperidine, a heterocyclic compound that is widely used in the synthesis of pharmaceuticals and other compounds. CTPH is a white crystalline solid at room temperature and is soluble in water and polar organic solvents. It is of particular interest due to its low toxicity and relatively low cost.

Scientific Research Applications

Pharmacological Properties of Chlorinated Piperidines : Research on chlorinated 3-phenyl-piperidines, which share structural similarities with the compound , revealed that these compounds could lower serotonin and 5-hydroxyindoleacetic acid levels in rat brains, indicating potential effects on neurotransmitter systems. These findings suggest that structurally related compounds, including "3-[2-Chloro-4-(tert-pentyl)phenoxy]piperidine hydrochloride," may be investigated for their effects on neurotransmitter levels and pharmacological properties similar to chlorinated amphetamines (Fuller et al., 1975).

Anticonvulsant Effects of Piperidine Derivatives : A study on nonimidazole histamine H3 receptor antagonists/inverse agonists, which include piperidine moieties, demonstrated moderate to robust activities in modulating epileptic seizures. These findings highlight the potential for exploring "3-[2-Chloro-4-(tert-pentyl)phenoxy]piperidine hydrochloride" in anticonvulsant research and its therapeutic applications in epilepsy (Song et al., 2020).

Metabolic Pathways of Piperidine Compounds : The metabolism of piperidine, a core structure in many pharmacologically active compounds, involves hydroxylation to form metabolites like 3-hydroxypiperidine and 4-hydroxypiperidine. Understanding the metabolism of such compounds can provide valuable information for the development and safety assessment of new drugs, including those based on "3-[2-Chloro-4-(tert-pentyl)phenoxy]piperidine hydrochloride" (Okano et al., 1978).

Wound-Healing Potential of Piperidine Derivatives : Piperidine derivatives have been evaluated for their in vivo wound-healing activity, demonstrating significant effects in enhancing wound closure and collagenation. This suggests a potential avenue for research into the therapeutic applications of "3-[2-Chloro-4-(tert-pentyl)phenoxy]piperidine hydrochloride" in tissue repair and regeneration (Vinaya et al., 2009).

Mechanism of Action

Mode of Action

Based on its structure, it may interact with its targets via nucleophilic substitution or free radical bromination . The compound could potentially form a resonance-stabilized carbocation, which is a key intermediate in many organic reactions .

Biochemical Pathways

The compound might be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

The action, efficacy, and stability of “3-[2-Chloro-4-(tert-pentyl)phenoxy]piperidine hydrochloride” could potentially be influenced by various environmental factors. Specific details about these influences are currently unknown .

properties

IUPAC Name |

3-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClNO.ClH/c1-4-16(2,3)12-7-8-15(14(17)10-12)19-13-6-5-9-18-11-13;/h7-8,10,13,18H,4-6,9,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFOXAWZAOBRJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)OC2CCCNC2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-Chloro-4-(tert-pentyl)phenoxy]piperidine hydrochloride | |

CAS RN |

1220035-94-8 | |

| Record name | Piperidine, 3-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B1424484.png)

![1-ethyl-4-fluoro-2-[(1H-imidazol-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B1424494.png)

![Dimethyl[2-(propylamino)ethyl]amine dihydrochloride](/img/structure/B1424496.png)

![N-ethyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1424501.png)

![N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1424504.png)